molecular formula C14H10O5 B3028503 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde CAS No. 213903-67-4

2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde

Cat. No. B3028503
CAS RN: 213903-67-4
M. Wt: 258.23 g/mol
InChI Key: GVZIWSSFZNAGTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quercetin can be synthesized through various methods, including extraction from natural sources (such as onion skins or apples) or chemical synthesis. One approach involves the modification of natural quercetin to create derivatives with specific properties. For instance, a semi-synthetic hydrazone derivative of quercetin, 2-(3,4-dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol , has been prepared via a single-step modification .

Scientific Research Applications

Synthesis and Catalysis

2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde, also known as heliotropine, is synthesized using Oppenauer's oxidation of piperonyl alcohol. This process involves the use of paraformaldehyde as a hydrogen acceptor, with research exploring both homogeneous and heterogeneous catalysts for the reaction. Such synthesis plays a significant role in fragrance and pharmaceutical industries (Borzatta et al., 2009).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, derivatives of 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole have been synthesized and investigated for their potential as anticancer, antibacterial agents, and DNA-binding compounds. One notable compound, 3c, demonstrated greater anticancer and antibacterial potency than standard reference compounds, highlighting the therapeutic potential of these derivatives (Gupta et al., 2016).

Polymer Science

In the field of polymer science, derivatives of 1,3-benzodioxole, such as naphthodioxinone-1,3-benzodioxole, have been explored as photoinitiators for free radical polymerization. These compounds can release light-absorbing and hydrogen-donating groups upon irradiation, thereby initiating polymerization processes (Kumbaraci et al., 2012).

Material Science

In material science, a terbium organic material featuring a 1,3-benzodioxole derivative has been developed for real-time detection of benzaldehyde. This material also functions as a visually luminescent sensor for nitrite and can selectively capture Congo Red, demonstrating multifunctional sensing and capture capabilities (Ding et al., 2017).

Green Chemistry

A focus on eco-friendly methods in green chemistry has led to the microwave-assisted synthesis of 2-Phenyl-substituted 1,3-benzodioxole derivatives. This method offers advantages such as time efficiency, increased yield, and reduced energy utilization, representing an effective approach in sustainable chemistry (Dutta Gupta et al., 2012).

Future Directions

: Quercetin - MilliporeSigma : Semi-Synthetic Hydrazone Derivative of Quercetin

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-7-8-1-4-12-13(5-8)19-14(18-12)9-2-3-10(16)11(17)6-9/h1-7,14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIWSSFZNAGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde

Melting Point

131 - 137 °C
Record name (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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